Cyanine3.5 NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanine3.5 NHS ester is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. It is an analog of Cy3.5® NHS ester and can replace NHS esters of Cy3.5®, Alexa Fluor 594, and DyLight 594 . This compound is particularly useful in fluorescence imaging and other fluorescence-based biochemical analyses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyanine3.5 NHS ester is synthesized by reacting cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Cyanine3.5 NHS ester primarily undergoes nucleophilic substitution reactions with amino groups. It does not typically undergo oxidation or reduction reactions .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide, dimethyl sulfoxide.

Major Products

The major product formed from the reaction of this compound with amino groups is a stable amide bond, resulting in the labeled peptide, protein, or oligonucleotide .

Aplicaciones Científicas De Investigación

Key Applications

-

Fluorescence Imaging

- Cellular Imaging : Cyanine 3.5 NHS ester is used to label cells for fluorescence microscopy. Its bright red fluorescence allows for easy visualization of cellular structures and processes.

- In Vivo Imaging : The dye's spectral properties facilitate its use in non-invasive imaging techniques, such as in vivo fluorescence imaging.

-

Protein Labeling

- Antibody Conjugation : The NHS ester group reacts efficiently with primary amines on antibodies, enabling the creation of fluorescently labeled antibodies for use in immunoassays and flow cytometry.

- Enzyme Studies : Labeling enzymes with Cyanine 3.5 allows researchers to track enzyme activity and localization within cells.

-

Nucleic Acid Labeling

- Oligonucleotide Probes : Cyanine 3.5 NHS ester can be conjugated to oligonucleotides, enhancing the sensitivity of hybridization assays such as fluorescence in situ hybridization (FISH) and quantitative PCR.

- Gene Expression Studies : Fluorescently labeled probes facilitate the detection of specific RNA sequences within cells.

-

Diagnostics

- Biomarker Detection : The dye is employed in diagnostic assays to detect biomarkers associated with diseases, improving the accuracy of disease diagnosis.

- Pathogen Detection : Fluorescently labeled antibodies can be used to identify pathogens in clinical samples.

Case Study 1: Cellular Localization of Proteins

In a study published in ACS Nano, researchers utilized Cyanine 3.5 NHS ester to label a specific protein involved in cancer progression. The labeled protein was tracked using fluorescence microscopy, revealing its localization within cancer cells and providing insights into its functional role in tumor biology .

Case Study 2: Detection of Viral Infections

Another study demonstrated the use of Cyanine 3.5 NHS ester-conjugated antibodies for the detection of viral antigens in infected tissues. The high sensitivity of the dye allowed for the identification of viral proteins at low concentrations, aiding in the early diagnosis of viral infections .

Advantages of Using Cyanine 3.5 NHS Ester

Mecanismo De Acción

Cyanine3.5 NHS ester exerts its effects by forming a covalent bond with amino groups in biomolecules. The NHS ester reacts with primary amines to form a stable amide bond, resulting in the conjugation of the fluorescent dye to the target molecule. This allows for the visualization and tracking of the labeled biomolecules using fluorescence imaging techniques .

Comparación Con Compuestos Similares

Similar Compounds

- Cyanine3 NHS ester

- Cyanine5 NHS ester

- Alexa Fluor 594 NHS ester

- DyLight 594 NHS ester

Uniqueness

Cyanine3.5 NHS ester is unique due to its specific excitation and emission wavelengths (591 nm and 604 nm, respectively), which provide enhanced fluorescence properties for imaging applications. It also offers better solubility in organic solvents compared to some other similar compounds .

Actividad Biológica

Cyanine3.5 NHS ester (Cy3.5 NHS ester) is a fluorescent dye widely utilized in biological research for labeling peptides, proteins, and oligonucleotides. Its properties enable enhanced fluorescence imaging and biochemical analysis, making it a valuable tool in various applications, including microarray analysis and protein tagging.

- Molecular Weight : 741.62 g/mol

- Molecular Formula : C42H44N3BF4O4

- Appearance : Dark purple solid

- Solubility : Soluble in organic solvents (DMF, DMSO, dichloromethane); insoluble in water

- Storage Conditions : Store at -20°C in the dark; avoid prolonged light exposure

Spectral Characteristics

| Property | Value |

|---|---|

| Excitation Maximum (nm) | 591 |

| Emission Maximum (nm) | 604 |

| Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 116,000 |

| Fluorescence Quantum Yield | 0.35 |

Cy3.5 NHS ester functions through its reactive NHS ester group, which readily reacts with primary amines found in biomolecules. This reaction forms a stable covalent bond, effectively labeling the target molecules for subsequent analysis. The optimal pH for this reaction is around 8.5, which enhances the efficiency of the labeling process .

Applications

- Fluorescence Imaging : Cy3.5 is used extensively for visualizing biological processes in live cells and tissues.

- Microarray Analysis : It labels nucleic acids for differential display analysis, allowing researchers to study gene expression patterns.

- Protein Tagging : The dye is employed to monitor protein interactions and dynamics through fluorescence microscopy.

Study on Labeling Efficiency

A study investigated the labeling efficiency of Cy3.5 NHS ester with various proteins to determine the optimal conditions for maximum fluorescence output. The researchers found that adjusting the molar ratio of the dye to protein significantly impacted the degree of labeling (DOL). For example, using a 10:1 molar excess of Cy3.5 NHS ester relative to protein yielded optimal results without causing self-quenching effects .

Fluorescence Imaging in Live Cells

In another research project, ENU cells were treated with 0.3 mM Cy3.5 NHS ester to assess its utility in live-cell imaging. The results indicated that Cy3.5 effectively labeled live cells while showing minimal background fluorescence from dead cells, demonstrating its specificity and effectiveness for biological imaging applications .

Comparative Study with Other Dyes

A comparative study highlighted the advantages of using Cy3.5 NHS ester over traditional fluorophores like fluorescein and rhodamines (TRITC). The researchers noted that Cy3.5 provided superior brightness and stability under experimental conditions, making it preferable for long-term imaging studies .

Propiedades

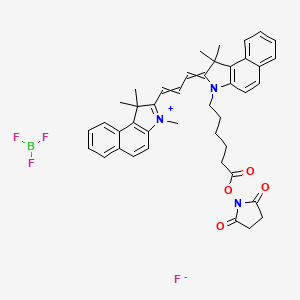

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQWBYBQWPADLY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44BF4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.